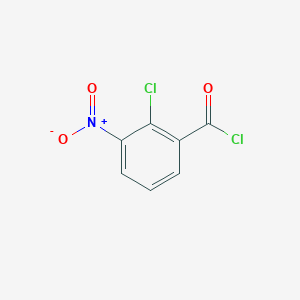2-Chloro-3-nitrobenzoyl chloride
CAS No.: 34128-16-0
Cat. No.: VC5062446
Molecular Formula: C7H3Cl2NO3
Molecular Weight: 220.01
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34128-16-0 |
|---|---|
| Molecular Formula | C7H3Cl2NO3 |
| Molecular Weight | 220.01 |
| IUPAC Name | 2-chloro-3-nitrobenzoyl chloride |
| Standard InChI | InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H |
| Standard InChI Key | AYUUKEMEFZPHQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Chloro-3-nitrobenzoyl chloride belongs to the benzoyl chloride family, featuring a benzene ring substituted with chlorine () at position 2 and a nitro group () at position 3. The acyl chloride () group at position 1 enhances its reactivity in nucleophilic substitution and acylation reactions. Key molecular descriptors include:
The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in substitution reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common route involves chlorination and nitration of benzoic acid derivatives. A validated method for analogous compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) employs the following steps :
-
Nitration: Treat 2-chloro-5-(trifluoromethyl)benzonitrile with nitrating acid () to introduce the nitro group.
-
Hydrolysis: Convert the nitrile to a carboxylic acid using acidic or basic conditions.
-
Chlorination: React the carboxylic acid with thionyl chloride () or oxalyl chloride () to form the acyl chloride.
For 2-chloro-3-nitrobenzoyl chloride, substituting the trifluoromethyl group with hydrogen would yield the target compound. Typical reaction conditions involve refluxing in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere .
Industrial Optimization
Industrial processes prioritize yield and purity through:
-
Continuous Flow Reactors: Enhancing heat transfer and reducing side reactions.
-
Catalytic Recycling: Minimizing waste in chlorination steps.
-
Quality Control: Spectroscopic validation (e.g., IR for at ~1800 cm) and HPLC purity assays .
Reactivity and Chemical Applications
Nucleophilic Substitution
The acyl chloride group undergoes facile substitution with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example:
This reactivity is exploited in synthesizing herbicides and antimicrobial agents, where the nitro group enhances electrophilicity .
Reduction and Functionalization
Catalytic hydrogenation () reduces the nitro group to an amine, yielding 2-chloro-3-aminobenzoyl chloride—a precursor to heterocyclic pharmaceuticals. Controlled hydrolysis produces 2-chloro-3-nitrobenzoic acid, useful in coordination chemistry .
Case Study: Antitubercular Drug Precursors
2-Chloro-3-nitrobenzoyl chloride analogs are pivotal in synthesizing benzothiazinones (BTZs), a class of antituberculosis agents targeting Mycobacterium tuberculosis’s DprE1 enzyme . For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (a derivative) is a key intermediate in BTZ043 production, demonstrating minimum inhibitory concentrations (MIC) of 1 ng/mL against drug-resistant strains .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s versatility is highlighted in:
-
Antimicrobials: Nitroaromatic derivatives exhibit broad-spectrum activity against Gram-positive bacteria.
-
Anticancer Agents: Acylated amines derived from this compound show pro-apoptotic effects in leukemia cell lines .
Agrochemical Development
Chlorinated nitrobenzoyl derivatives are precursors to herbicides like pyroxasulfone, which inhibits very-long-chain fatty acid synthesis in weeds .
Dye and Polymer Chemistry
Reactive acyl chlorides facilitate covalent bonding with chromophores, enabling synthesis of azo dyes for textiles. In polymers, they act as cross-linking agents to enhance thermal stability .
Recent Advances and Future Directions
Green Synthesis Methods
Recent studies explore solvent-free mechanochemical synthesis to reduce environmental impact. Ball-milling 2-chloro-3-nitrobenzoic acid with achieves 95% conversion in 30 minutes, minimizing solvent waste .
Targeted Drug Delivery
Functionalizing nanoparticles with 2-chloro-3-nitrobenzoyl chloride derivatives enables site-specific drug release. For example, gold nanoparticles conjugated with nitroaromatic prodrugs show enhanced permeability in Mycobacterium-infected macrophages .
Computational Modeling
Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel analogs with optimized bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume